molecular formula C12H19N3O3 B2494442 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide CAS No. 953168-18-8

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide

Cat. No. B2494442
CAS RN: 953168-18-8
M. Wt: 253.302
InChI Key: PXNHHOVFVIAGMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sterically strained conjugated systems containing a trisubstituted furan ring, including compounds similar to N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide, involves specific chemical pathways that may lead to the formation of sterically hindered structures. The synthetic methods employ techniques that ensure the introduction of functional groups in precise locations of the molecule, optimizing the desired properties of the final compound (Krapivin et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds like this compound has been analyzed through X-ray diffraction studies, revealing nonclassical deformations primarily in bond angles but maintaining overall planarity. This detailed structural information is crucial for understanding the compound's behavior in various chemical contexts (Krapivin et al., 1999).

Chemical Reactions and Properties

The compound undergoes various chemical reactions due to its functional groups. For example, the dimethylamino group can participate in nucleophilic substitution reactions, while the furan ring can undergo electrophilic aromatic substitution. These reactions are influenced by the compound's unique structure, leading to specific reactivity patterns that are important for its application in chemical synthesis and modifications (Gol'dfarb et al., 1967).

Scientific Research Applications

Sustainable Biomass Conversion

Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, have been recognized for their potential in sustainable chemistry. These compounds can be synthesized from plant biomass and may serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. This includes the synthesis of monomers and polymers, fuels, solvents, and various chemicals, suggesting that furan derivatives like N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide could find applications in these areas (Chernyshev, Kravchenko, & Ananikov, 2017).

Medicinal Chemistry

Furan and its derivatives are prominent in drug design, serving as structural units in bioactive molecules. This includes their role in the synthesis of nucleobases, nucleosides, and their analogs, demonstrating significant antiviral, antitumor, and antimicrobial activities. The presence of furan-2-yl and furan-3-yl substituents in such compounds indicates the relevance of furan derivatives in medicinal chemistry, which could extend to this compound (Ostrowski, 2022).

Biofuel Production

Furan derivatives like 2,5-Dimethylfuran (DMF) have been highlighted for their potential as biofuels. Generated from renewable lignocellulosic biomass, DMF and similar compounds are considered promising candidates for future engines due to their environmental benefits and renewable nature. This suggests potential research applications for furan-containing compounds in exploring new energy sources (Hoang, Nižetić, & Ölçer, 2021).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-4-13-11(16)12(17)14-8-9(15(2)3)10-6-5-7-18-10/h5-7,9H,4,8H2,1-3H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNHHOVFVIAGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CO1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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